(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286272-97-6) is a chiral, trans-configured cyclohexane-1,4-diamine derivative bearing a cyclobutylmethyl substituent on one of its nitrogen atoms, supplied as the dihydrochloride salt for enhanced stability and handling. This compound belongs to a class of sp3-rich diamine building blocks widely employed in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and analgesics.

Molecular Formula C11H24Cl2N2
Molecular Weight 255.23
CAS No. 1286272-97-6
Cat. No. B2823176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride
CAS1286272-97-6
Molecular FormulaC11H24Cl2N2
Molecular Weight255.23
Structural Identifiers
SMILESC1CC(C1)CNC2CCC(CC2)N.Cl.Cl
InChIInChI=1S/C11H22N2.2ClH/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9;;/h9-11,13H,1-8,12H2;2*1H
InChIKeyNXEODXWEYDROEK-SOBFFWEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286272-97-6) – Key Building Block & Procurement Guide


(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286272-97-6) is a chiral, trans-configured cyclohexane-1,4-diamine derivative bearing a cyclobutylmethyl substituent on one of its nitrogen atoms, supplied as the dihydrochloride salt for enhanced stability and handling . This compound belongs to a class of sp3-rich diamine building blocks widely employed in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and analgesics . The combination of a conformationally constrained cyclohexane core, a stereodefined trans geometry, and a strained-ring cyclobutylmethyl side chain creates a three-dimensional pharmacophore that is distinct from simpler N-alkyl or N-benzyl analogs, making it a valuable intermediate for fragment-based drug discovery and structure-activity relationship (SAR) exploration.

Why Generic (1R*,4R*)-Cyclohexane-1,4-diamine Alternatives Cannot Replace CAS 1286272-97-6


Casual substitution of (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride with unsubstituted trans-cyclohexane-1,4-diamine, N1-benzyl derivatives, or N1-cyclopropylmethyl analogs is not scientifically valid. The cyclobutylmethyl group uniquely combines a four-membered ring strain (approximately 26.5 kcal/mol ring strain energy) with a specific steric profile (Taft Es value approximately -0.70 vs. -0.06 for benzyl), imparting a distinct spatial orientation and electron-density distribution at the secondary amine [1]. This directly influences the pKa of the secondary amine (predicted pKa ~9.8, compared to ~10.6 for the N1-methyl analog) and the overall lipophilicity (predicted logP ~1.8 for the free base, versus ~0.3 for trans-cyclohexane-1,4-diamine) . These physicochemical differences alter membrane permeability, metabolic stability, and target engagement in a manner that cannot be reproduced by simple alkyl chain homologs or aromatic bioisosteres. Consequently, replacing this compound without experimental validation risks breaking established SAR, compromising patent integrity, and wasting synthetic effort.

Quantitative Differentiation Evidence for (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride


Molecular Weight and Heavy Atom Count Differentiation vs. N1-Benzyl Analog for Fragment-Based Design

In fragment-based drug discovery (FBDD), molecular weight (MW) and heavy atom count (HAC) directly impact ligand efficiency metrics. (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine (free base MW 182.3 g/mol; HAC 13) is 38.1 g/mol lighter and contains 3 fewer heavy atoms than its closest benzyl analog, N1-benzyl-trans-cyclohexane-1,4-diamine (free base MW 220.4 g/mol; HAC 16) [1]. This 17% reduction in molecular weight translates to a higher ligand efficiency if the binding affinity is maintained, making the cyclobutylmethyl compound a more desirable fragment starting point under the Rule of Three (MW ≤ 300, HAC ≤ 18) [2].

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Predicted logP Differentiation for CNS vs. Peripheral Target Suitability

The predicted octanol-water partition coefficient (logP) for the free base of (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine is 1.8, which falls within the optimal range (1–3) for passive blood-brain barrier (BBB) penetration according to CNS MPO scoring guidelines [1]. In contrast, the parent trans-cyclohexane-1,4-diamine has a predicted logP of 0.3, making it too polar for efficient BBB penetration, while the N1-cyclohexylmethyl analog has a predicted logP of 2.9, which approaches the upper limit and risks increased plasma protein binding and reduced free fraction . This positions the cyclobutylmethyl compound at a balanced lipophilicity sweet spot for neuroscience targets.

CNS Drug Discovery Physicochemical Property Optimization Permeability

Stereochemical Integrity and Enantiomeric Purity Guarantee by Vendor Specification

The (1R*,4R*) relative configuration is critical for biological activity in target engagement scenarios where the spatial orientation of the two amine groups dictates binding to chiral pockets. Reputable vendors such as Fluorochem and Kishida Chemical supply this compound with a minimum purity of 95% (by HPLC) and explicitly define the trans-stereochemistry via the SMILES notation Cl.Cl.N[C@H]1CC[C@H](NCC2CCC2)CC1, providing procurement-grade assurance of stereochemical identity . In contrast, generic N1-cyclobutylmethyl-cyclohexane-1,4-diamine obtained from non-verified sources may contain cis/trans mixtures or undefined stereochemistry, introducing variability that can confound biological assays and waste synthetic effort [1].

Chiral Synthesis Stereochemical Purity Procurement Quality Control

Salt Form Advantage: Dihydrochloride Solubility and Stability vs. Free Base

The dihydrochloride salt form of (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine offers quantifiable advantages in aqueous solubility and long-term storage stability over the corresponding free base. While specific solubility data for this compound is not publicly reported, the dihydrochloride salt of structurally analogous trans-cyclohexane-1,4-diamine exhibits an aqueous solubility of >50 mg/mL at pH 5, compared to <10 mg/mL for the free base [1]. The salt also provides protection against amine oxidation and carbon dioxide absorption, extending the effective shelf life under standard laboratory storage conditions (2–8°C, desiccated) as indicated by the vendor hazard statements (H302, H315, H319, H335) that confirm the compound's defined chemical identity rather than a degraded mixture .

Salt Selection Aqueous Solubility Chemical Stability

Optimal Procurement & Application Scenarios for (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride


Fragment-Based Lead Generation for CNS Kinase Targets

The compound's predicted logP of 1.8 and low molecular weight (free base MW 182.3) align with CNS MPO guidelines and the Rule of Three for fragment-based drug discovery . Procurement of this specific building block enables the synthesis of focused fragment libraries aimed at CNS kinase targets where balanced lipophilicity and chiral recognition are essential. Using N1-benzyl or N1-cyclohexylmethyl analogs would shift the logP outside the optimal CNS range, risking poor brain permeability or high plasma protein binding.

Stereodefined Scaffold for Analgesic GPCR SAR Studies

The trans-cyclohexane-1,4-diamine core is a recognized scaffold in analgesic drug discovery, particularly for opioid and neurokinin receptors . The (1R*,4R*) configuration of CAS 1286272-97-6 provides a geometrically defined vector for the two amine groups, enabling precise SAR exploration of receptor binding pockets. The dihydrochloride salt ensures immediate solubility in assay buffers, accelerating the medicinal chemistry workflow.

Chiral Building Block for Spirocyclic and Macrocyclic Library Synthesis

The cyclobutylmethyl side chain introduces a strained, conformationally restricted motif that is valuable for synthesizing spirocyclic and macrocyclic compounds with enhanced metabolic stability . The defined trans geometry of the cyclohexane ring offers a predictable exit vector for ring-closing reactions, facilitating the construction of complex, three-dimensional architectures that are increasingly sought after in modern drug discovery for their improved selectivity profiles.

Quote Request

Request a Quote for (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.